

The Discovery and Development of ACY-775: A Selective HDAC6 Inhibitor

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This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of **ACY-775**, a potent and selective histone deacetylase 6 (HDAC6) inhibitor. Developed by Acetylon Pharmaceuticals, **ACY-775** has been investigated for its therapeutic potential in various diseases, particularly those involving protein misfolding and aggregation, and neurological disorders. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and experimental validation of selective HDAC inhibitors.

Introduction to HDAC6 and its Therapeutic Potential

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues of both histone and non-histone proteins, thereby modulating gene expression and various cellular processes. HDAC6 is a unique member of the class IIb HDAC family, primarily localized in the cytoplasm. Unlike other HDACs, its major substrates are non-histone proteins, including α -tubulin, a key component of microtubules, cortactin, and the chaperone protein Hsp90.

By deacetylating α -tubulin, HDAC6 regulates microtubule dynamics, which are crucial for intracellular transport, cell migration, and cell division. Dysregulation of HDAC6 activity has been implicated in the pathology of numerous diseases, including cancer, neurodegenerative disorders such as Alzheimer's and Charcot-Marie-Tooth disease, and inflammatory conditions. Consequently, selective inhibition of HDAC6 has emerged as a promising therapeutic strategy



to restore normal cellular function without the broad, and often toxic, effects of pan-HDAC inhibitors.

Discovery and Characterization of ACY-775

ACY-775, with the chemical name 2-((1-(3-fluorophenyl)cyclohexyl)amino)-N-hydroxypyrimidine-5-carboxamide, was developed as a potent and selective small molecule inhibitor of HDAC6.[1]

Mechanism of Action

ACY-775 exerts its biological effects through the selective inhibition of the enzymatic activity of HDAC6. This leads to the hyperacetylation of its primary substrate, α-tubulin.[2] Increased acetylation of α-tubulin is associated with enhanced microtubule stability and improved axonal transport, a process often impaired in neurodegenerative diseases.[3] Notably, **ACY-775** displays high selectivity for HDAC6 over other HDAC isoforms, particularly the class I HDACs, which are associated with the dose-limiting toxicities of many non-selective HDAC inhibitors.[4]

Quantitative Data

The following tables summarize the key quantitative data for **ACY-775** from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of ACY-775

| Target | IC50 (nM) | Selectivity vs. Class I HDACs | Reference |
|--------|-----------|----------------------------------|-----------|
| HDAC6 | 7.5 | ~700-fold | [4][5] |

Table 2: In Vivo Pharmacokinetic Properties of ACY-775 in Mice (50 mg/kg, i.p.)

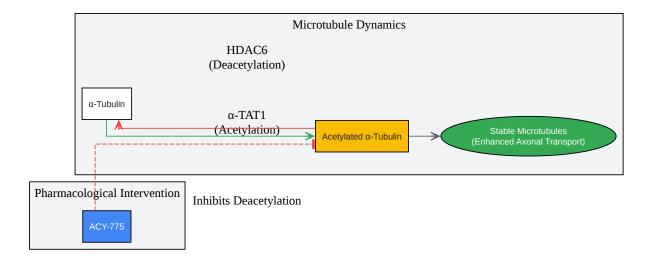


| Parameter | Value | Unit | Reference |
|--|-------|-------|-----------|
| Peak Plasma Concentration (Cmax) at 30 min | 1359 | ng/mL | [2][4] |
| Molar Concentration at 30 min | 4.1 | μМ | [2][4] |
| Plasma Half-life (t1/2) | 12 | min | [2][4] |
| Brain/Plasma Ratio (AUC) | >1 | - | [2][4] |

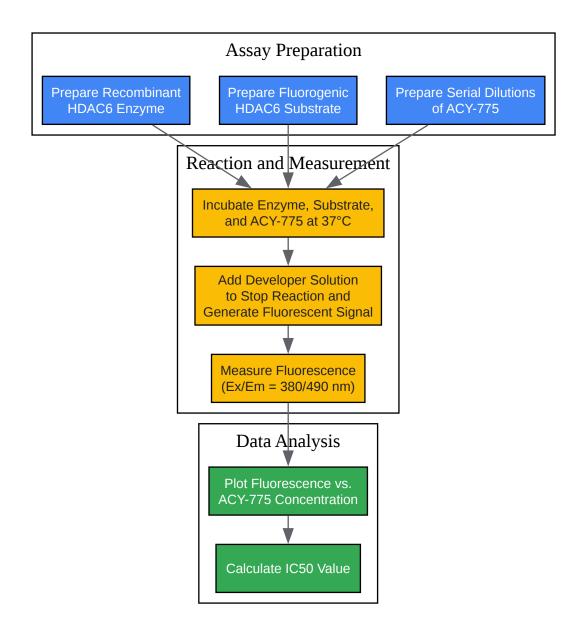
Signaling Pathways and Experimental Workflows HDAC6 Signaling Pathway

The following diagram illustrates the central role of HDAC6 in deacetylating α -tubulin and the effect of **ACY-775** inhibition.









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